molecular formula C19H23N3O3S B2888713 4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034231-47-3

4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2888713
CAS No.: 2034231-47-3
M. Wt: 373.47
InChI Key: OGWHLWHNLQAFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034231-47-3) is a synthetic organic compound with a molecular formula of C19H23N3O3S and a molecular weight of 373.5 g/mol . This benzenesulfonamide derivative features a piperidine scaffold, a privileged structure in pharmaceutical chemistry that is present in more than twenty classes of FDA-approved drugs . The integration of the sulfonamide functional group is of significant interest in medicinal chemistry, as this moiety is found in a wide range of bioactive molecules with diverse pharmacological effects . Recent scientific literature highlights the potential of structurally similar benzenesulfonamide compounds in oncology research. For instance, studies on 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) have demonstrated its ability to inhibit tumor cell proliferation, migration, and colony formation by inducing a form of programmed cell death known as ferroptosis . This anti-tumor effect is mediated through the KEAP1-NRF2-GPX4 signaling axis, a key pathway regulating cellular oxidative stress and ferroptosis in tumor cells . The presence of both the sulfonamide and piperidine-pyridine structure in this compound makes it a valuable chemical tool for researchers investigating novel oncological targets, signal transduction pathways, and mechanisms of cell death, particularly in the context of drug discovery. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-acetyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15(23)17-2-4-19(5-3-17)26(24,25)21-14-16-8-12-22(13-9-16)18-6-10-20-11-7-18/h2-7,10-11,16,21H,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWHLWHNLQAFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound comprises three key moieties:

  • 4-Acetylbenzenesulfonamide core : Provides sulfonamide functionality critical for biological activity.
  • Piperidine ring : A six-membered nitrogen heterocycle requiring stereochemical control.
  • Pyridin-4-yl substituent : Introduces aromatic nitrogen for enhanced binding affinity.

Key challenges include regiospecific sulfonylation, piperidine functionalization, and coupling efficiency between heterocyclic systems.

Synthetic Routes and Methodologies

Piperidine Core Synthesis

The piperidine ring is typically synthesized via pyridine hydrogenation or cyclization strategies .

Catalytic Hydrogenation of Pyridine Derivatives

Pyridine-to-piperidine reduction is a cornerstone method. Recent advances highlight:

  • Raney Nickel (Ra-Ni) Catalysis : Partial hydrogenation of 4-pyridinyl intermediates under mild conditions (25–50°C, 1–3 atm H₂) yields piperidine with >90% conversion.
  • Ruthenium(II) Complexes : Enantioselective hydrogenation using chiral Ru catalysts achieves cis-2,4-disubstituted piperidines (e.g., [Ru(OTf)(PPh₃)₂]) with ≤3% defluorinated byproducts.

Example Protocol :

  • Dissolve 4-(pyridin-4-yl)pyridine in methanol.
  • Add Ru(II)-BINAP catalyst (1 mol%).
  • Hydrogenate at 40°C under 5 bar H₂ for 12 h.
  • Isolate piperidine via vacuum distillation (Yield: 88–92%).
Cycloisomerization of 1,7-Dienes

Nickel-catalyzed intramolecular Alder-ene reactions form piperidine rings with high diastereoselectivity (>20:1 dr). This method avoids harsh reducing conditions, ideal for acid-sensitive intermediates.

Sulfonamide Formation

Sulfonylation of 4-acetylbenzene derivatives follows chlorosulfonation-amination sequences:

Chlorosulfonation Optimization

Patent CN106336366A details a low-waste chlorosulfonation protocol:

  • Reactants : 4-Acetylphenethylamine, chlorosulfonic acid (1:1.42–1:3.6 molar ratio).
  • Conditions : 60–70°C for 2–4 h with dry NaCl/NH₄Cl as auxiliaries.
  • Yield : 78–85% sulfonyl chloride intermediate.

Critical Parameters :

Parameter Optimal Range Impact on Yield
Temperature 60–70°C Avoids decomposition
Chlorosulfonic Acid 1.5 eq Minimizes waste
Solvent Chloroform/DCM Enhances solubility
Amination with Piperidine Derivatives

Coupling the sulfonyl chloride to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)amine proceeds via:

  • Schotten-Baumann Reaction :
    • Add sulfonyl chloride to amine in aqueous NaOH (pH 10–12).
    • Stir at 0–5°C for 1 h (Yield: 70–75%).
  • Catalytic Amination :
    • Use CuI/L-proline catalyst in DMF at 80°C for 24 h (Yield: 82%).

Coupling Strategies for Pyridinyl-Piperidine Moiety

Reductive Amination

Condensation of piperidin-4-ylmethanamine with pyridine-4-carbaldehyde followed by NaBH₄ reduction achieves the N-alkyl linkage:

  • Conditions : EtOH, 25°C, 6 h.
  • Yield : 68–72%.
Suzuki-Miyaura Cross-Coupling

For advanced intermediates, palladium-catalyzed coupling introduces pyridinyl groups:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃ in DME/H₂O (3:1).
  • Yield : 65%.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade material:

Crystallization Optimization

  • Solvent System : Methanol/water (7:3 v/v) at 10°C yields 95% pure product.
  • Activated Charcoal Treatment : Reduces impurities by 40–50%.

Chromatographic Methods

  • Flash Chromatography : Silica gel, ethyl acetate/hexane (1:1) eluent.
  • HPLC : C18 column, acetonitrile/0.1% TFA gradient (Purity >99%).

Analytical Characterization Data

Technique Key Findings Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (d, Py-H), 3.10 (m, Piperidine-CH₂), 2.55 (s, Acetyl-CH₃)
HPLC-MS m/z 432.2 [M+H]⁺, t₃ = 6.7 min
XRD Monoclinic crystal system, P2₁/c space group

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties are exploited in the creation of advanced polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological or chemical outcomes. The exact pathways and molecular targets vary depending on the application, but they generally involve interactions with key biological molecules.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on the Benzene Ring

The benzene ring’s substituents significantly impact physicochemical and pharmacological properties:

  • However, it may reduce solubility compared to polar groups like methoxy (e.g., Compound 17 in ) .
  • Halogenated analogs : Compounds like 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide () introduce fluorine, which improves lipophilicity and bioavailability. The methyl group in this analog may sterically hinder metabolic degradation .
  • Chloro and methoxy derivatives : 5-Chloro-2-methoxybenzenesulfonamide derivatives () show enhanced α2A/5-HT7 receptor binding, suggesting that electron-withdrawing groups at specific positions optimize receptor interactions .

Piperidine and Pyridine Modifications

  • Pyridin-4-yl substitution : The pyridin-4-yl group in the target compound and analogs () may enhance water solubility and hydrogen bonding with target receptors compared to phenyl or benzyl groups (e.g., ’s benzhydrylpiperazine derivatives) .
  • Piperidinyl vs. piperazinyl cores : Piperidine-based sulfonamides (e.g., ) generally exhibit better blood-brain barrier penetration than piperazine derivatives (e.g., ), which are bulkier and more polar .

Pharmacological Profiles

  • Receptor selectivity : The target compound’s acetyl group and pyridinyl-piperidine scaffold may confer selectivity distinct from opioid-like W-18/W-15 () or α1A/α1D-adrenergic antagonists (). For example, W-18’s 4-nitrophenylethyl group confers potent analgesic activity but high toxicity, whereas methoxy or chloro substituents () favor adrenergic or serotonergic receptor binding .
  • Metabolic stability : The acetyl group in the target compound may undergo hydrolysis to a carboxylic acid metabolite, similar to the nitro group in ’s compound, which metabolizes into 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylic acid .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Benzene) Piperidine Substituent Biological Activity Yield (%) Ref
Target Compound C19H22N4O3S 4-acetyl 1-(pyridin-4-yl) Unknown - -
4-Fluoro-2-methyl analog () C18H22FN3O2S 4-fluoro, 2-methyl 1-(pyridin-4-yl) Unknown -
5-Chloro-2-methoxy (Compound 17, ) C23H28ClN3O4S 5-chloro, 2-methoxy 1-(2-(2,2-dimethyl...)) Dual α2A/5-HT7 receptor analog 58
W-18 () C19H20ClN3O4S 4-chloro 1-(4-nitrophenylethyl) Analgesic (opioid-like) -
N-Methyl-2-nitro () C24H26N4O6S 2-nitro 1-(trimethoxyphenyl...) Investigational GATA-2 inhibitor -

Biological Activity

4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and the underlying mechanisms of action based on recent studies.

Chemical Structure

The compound can be structurally represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a benzenesulfonamide moiety, which is known for its biological activity, particularly in antibacterial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent acylation processes. Detailed synthetic routes can be found in various chemical literature sources.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing piperidine and pyridine rings have shown significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C0.050Pseudomonas aeruginosa

The compound's sulfonamide group is crucial for its antibacterial activity, as it mimics p-amino benzoic acid, a substrate for bacterial folate synthesis pathways .

Anticancer Activity

In vitro studies have indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example, studies on piperidine derivatives have shown promising results against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 2: Anticancer Activity of Piperidine Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound D10MDA-MB-231
Compound E15HepG2
Compound F5A549 (Lung Cancer)

The mechanism of action for anticancer activity often involves the induction of apoptosis and inhibition of cell cycle progression .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit dihydropteroate synthase in bacteria, leading to disrupted folate synthesis.
  • Cell Cycle Arrest : In cancer cells, these compounds can induce cell cycle arrest at the G1 phase, effectively halting proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in several studies involving similar compounds.

Case Studies

A notable case study involved the evaluation of a related piperidine derivative in a clinical setting where patients with resistant bacterial infections were treated. The compound demonstrated efficacy against strains resistant to standard antibiotics, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes coupling a pyridinyl-piperidine intermediate with a sulfonamide precursor. For instance, the piperidine derivative is functionalized via reductive amination or nucleophilic substitution, followed by sulfonylation with 4-acetylbenzenesulfonyl chloride. Solvents like dichloromethane or DMF are used, with purification via recrystallization or column chromatography to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. NMR confirms the presence of key functional groups (e.g., acetyl, pyridinyl protons), while HPLC assesses purity. Mass spectrometry (MS) validates the molecular weight .

Q. What biological targets are hypothesized for this compound?

  • Methodological Answer : The sulfonamide and piperidine moieties suggest potential interactions with enzymes like carbonic anhydrase or kinases. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinity to specific pockets, such as ATP-binding domains in kinases .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s biological activity (e.g., IC₅₀ variability across assays) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Use multiple assay formats (e.g., fluorescence-based vs. radiometric) to cross-validate results.
  • Purity Verification : Re-test the compound’s purity via HPLC and assess degradation products.
  • Cell Line Variability : Test across diverse cell lines to rule out context-dependent effects. Contradictions may arise from differences in cell membrane permeability or off-target interactions .

Q. What strategies optimize reaction yields during the coupling of the piperidine and sulfonamide moieties?

  • Methodological Answer :

  • Catalyst Screening : Test bases like triethylamine or DMAP to enhance nucleophilicity.
  • Temperature Control : Reactions at 0–5°C minimize side-product formation during sulfonylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Evidence suggests yields >80% are achievable with these adjustments .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation.
  • Activity Comparison : Test isolated enantiomers in biological assays (e.g., enzyme inhibition).
  • Molecular Dynamics Simulations : Predict how stereochemistry alters binding poses in target proteins .

Q. What computational methods are used to predict metabolic stability?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism via docking with CYP isoforms (e.g., CYP3A4). Validate predictions with in vitro microsomal assays .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for this compound’s solubility limitations?

  • Methodological Answer :

  • Solubility Screening : Pre-test in buffers (PBS, DMSO) using nephelometry.
  • Vehicle Optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility.
  • Non-linear Regression : Fit data with Hill equation models to account for partial solubility effects .

Q. What analytical techniques resolve discrepancies in NMR spectra (e.g., unexpected peaks)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton or proton-carbon couplings.
  • Spiking Experiments : Add authentic samples of suspected impurities to confirm identity.
  • Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in DMSO or aqueous solutions .

Tables for Key Data

Parameter Typical Value Method Reference
Synthetic Yield70–85%Column Chromatography
Purity>95%HPLC (C18, acetonitrile/water)
Calculated logP2.1–2.5SwissADME
IC₅₀ (Carbonic Anhydrase IX)12–18 nMFluorescence Assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.